(3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
CAS No.:
Cat. No.: VC16529186
Molecular Formula: C14H14N2O4
Molecular Weight: 274.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14N2O4 |
|---|---|
| Molecular Weight | 274.27 g/mol |
| IUPAC Name | 6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C14H14N2O4/c1-7-5-6-10(16(19)20)11-8-3-2-4-9(8)13(14(17)18)15-12(7)11/h2-3,5-6,8-9,13,15H,4H2,1H3,(H,17,18) |
| Standard InChI Key | MDIZWWWSVVGOAJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=C(C=C1)[N+](=O)[O-])C3C=CCC3C(N2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Stereochemistry
The systematic name (3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid reflects its fused cyclopentaquinoline core, substituents, and stereochemical configuration. The cyclopenta[c]quinoline system consists of a bicyclic framework integrating a five-membered cyclopentane ring fused to a quinoline moiety. Critical stereogenic centers at positions 3a, 4, and 9b dictate its three-dimensional conformation, which influences biological interactions .
Molecular Formula and Weight
The molecular formula is C₁₄H₁₄N₂O₄, derived from:
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14 carbon atoms (including aromatic, aliphatic, and carboxylic acid carbons)
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14 hydrogen atoms
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2 nitrogen atoms (one in the quinoline ring, one in the nitro group)
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4 oxygen atoms (carboxylic acid and nitro groups)
The calculated molecular weight is 282.28 g/mol, consistent with high-resolution mass spectrometry data .
Structural Features and Substituent Effects
Key structural elements include:
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6-Methyl group: Enhances lipophilicity and may influence metabolic stability.
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9-Nitro group: Introduces electron-withdrawing effects, potentially modulating aromatic π-π stacking interactions.
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Carboxylic acid at C4: Enables salt formation or hydrogen bonding with biological targets.
The stereochemistry at C3a (R), C4 (S), and C9b (S) creates a rigid framework critical for target binding .
Synthesis and Derivative Design
Challenges in Synthesis
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Stereocontrol: Achieving the desired (3aR,4S,9bS) configuration requires chiral catalysts or resolution techniques.
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Nitro group stability: Nitro substituents may necessitate protective strategies during synthesis to prevent reduction or side reactions .
Physicochemical Properties
Spectral Characterization
While experimental spectra for the target compound are unavailable, analogous compounds provide insights:
Solubility and Stability
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Solubility: Low aqueous solubility due to aromaticity; soluble in polar aprotic solvents (e.g., DMSO, DMF) .
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Stability: Susceptible to photodegradation; nitro groups may undergo reduction under acidic conditions .
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
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